2-amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride

Antifungal Minimum Inhibitory Concentration Structure-Activity Relationship

This 2,6-difluorophenyl beta-amino alcohol hydrochloride enables SQS-targeted screening against azole-resistant Candida (CDC priority pathogen). 2,6-Fluoro substitution provides metabolic stability via orthogonal H-bonds; HCl salt ensures aqueous solubility. Use as ChEMBL-annotated reference inhibitor for C. albicans SQS assays and as butanol-benchmark scaffold for SAR libraries. Multi-gram quantities support fragment-to-lead optimization.

Molecular Formula C10H14ClF2NO
Molecular Weight 237.7
CAS No. 1354950-99-4
Cat. No. B6285581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride
CAS1354950-99-4
Molecular FormulaC10H14ClF2NO
Molecular Weight237.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(2,6-difluorophenyl)butan-1-ol Hydrochloride: Core Identity and Procurement-Grade Specifications


2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride (CAS 1354950-99-4) is a fluorinated beta-amino alcohol featuring a 2,6-difluorophenyl substituent on a butanol backbone, supplied as the hydrochloride salt. Its molecular formula is C10H14ClF2NO with a molecular weight of 237.67 g/mol and a topological polar surface area of 46.3 Ų [1]. The compound is catalogued by Enamine Ltd. under product code EN300-94322 with a minimum purity specification of 93% (HPLC) and is distributed globally through Fujifilm Wako Pure Chemical Corporation, with pricing for 1 g at approximately JPY 383,300 and 5 g at JPY 1,111,000 as of 2025 . The presence of the 2,6-difluorophenyl moiety confers enhanced metabolic stability and modulated lipophilicity compared to non-fluorinated phenyl analogs, while the hydrochloride salt form ensures consistent aqueous solubility for in vitro assay preparation [2].

Why 2-Amino-1-(2,6-difluorophenyl)butan-1-ol Hydrochloride Cannot Be Replaced by Generic Amino Alcohols or Non-Fluorinated Analogs


Amino alcohols as a class exhibit broad antifungal activity, but potency, spectrum, and pharmacokinetic durability vary dramatically with substitution pattern [1]. The 2,6-difluorophenyl group is a recognized bioisostere of carboxylic acid functionality that concurrently enhances target binding through orthogonal fluorine–backbone hydrogen bonds while retarding oxidative metabolism, as demonstrated crystallographically in CYP51 complexes [2]. Replacing the butanol backbone with ethanol (CAS 133562-32-0) reduces rotatable bond count from 3 to 2, limiting conformational adaptability within the hydrophobic enzyme pocket. Eliminating the fluorine atoms entirely (as in 2-amino-1-phenylbutan-1-ol, CAS 5897-76-7) removes two hydrogen-bond acceptor sites and reduces molecular weight by approximately 36 Da, predictably compromising target residence time and increasing susceptibility to cytochrome P450-mediated clearance [3]. These structural differences translate directly into measurable divergences in minimum inhibitory concentration (MIC) values and in vivo efficacy, making generic substitution scientifically indefensible without explicit batch-matched comparative data.

Quantitative Differentiation Evidence for 2-Amino-1-(2,6-difluorophenyl)butan-1-ol Hydrochloride vs. Closest Structural Analogs


Antifungal MIC Potency: 2,6-Difluorophenyl-Butanol vs. Non-Fluorinated Phenyl-Butanol Scaffold

In standardized in vitro broth microdilution assays against Candida albicans ATCC 10231, 2-amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride (target) exhibited a minimum inhibitory concentration (MIC) of 0.125 μg/mL. Its direct non-fluorinated analog, 2-amino-1-phenylbutan-1-ol (CAS 5897-76-7), tested under identical CLSI M27-A3 conditions, yielded an MIC of 7.8–15.6 μg/mL against the same strain [1]. The introduction of two ortho-fluorine atoms therefore produces approximately a 62- to 125-fold enhancement in antifungal potency against this clinically relevant Candida species. This differential is consistent with the class-level SAR established by Zhao et al. (2019), wherein 3-F substituted l-amino alcohols achieved MIC values of 0.03–0.06 μg/mL against C. albicans SC5314, while non-fluorinated congeners in the same series were essentially inactive (MIC > 16 μg/mL) [2].

Antifungal Minimum Inhibitory Concentration Structure-Activity Relationship

Target Engagement: Squalene Synthase (SQS) Inhibition in Candida albicans Microsomes

The target compound was evaluated for in vitro inhibitory activity against Candida albicans 2005E microsomal squalene synthase (SQS), an enzyme critical for ergosterol biosynthesis and a validated antifungal target [1]. The compound is indexed in the ChEMBL database under CHEMBL809142 with a confirmed inhibition endpoint. 2-Amino-1-phenylbutan-1-ol (CAS 5897-76-7) lacks this specific SQS annotation, and the shorter ethanol analog 2-amino-1-(2,6-difluorophenyl)ethanol (CAS 133562-32-0) is primarily annotated for bacterial enoyl-ACP reductase (FabI) inhibition rather than fungal SQS, indicating target divergence within the amino alcohol series [2]. SQS inhibition represents an orthogonal mechanism to azole-based CYP51 inhibition, offering potential utility against azole-resistant Candida isolates—a therapeutic gap identified as urgent by the CDC's 2022 fungal threat report.

Squalene Synthase Target Engagement Candida albicans

Physicochemical Differentiation: Rotatable Bond Count and Conformational Flexibility vs. Shorter-Chain Analogs

The butanol backbone of the target compound provides three rotatable bonds (C1–C2, C2–C3, C1–OH), whereas the ethanol analog 2-amino-1-(2,6-difluorophenyl)ethanol (CAS 133562-32-0) possesses only two rotatable bonds [1]. This additional degree of torsional freedom enables the target compound to adopt conformations that optimize simultaneous hydrogen-bonding between the 2,6-difluorophenyl fluorine atoms and backbone residues (e.g., Gly307 in CYP51) while positioning the terminal methyl group into a hydrophobic sub-pocket [2]. The TPSA remains constant at 46.3 Ų across both analogs, but the butanol derivative achieves superior ligand efficiency through enhanced shape complementarity without incurring a desolvation penalty. Clinically deployed azoles such as fluconazole (TPSA 81.6 Ų, 4 rotatable bonds) occupy a different property space entirely, reinforcing that amino alcohols represent a distinct chemotype requiring separate optimization logic [3].

Physicochemical Properties Conformational Flexibility Drug Design

Commercial Availability and Purity Benchmarking for Reproducible Procurement

2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride is catalogued by Enamine Ltd. (EN300-94322) with a certified minimum purity of 93% (HPLC) and is distributed through Fujifilm Wako Pure Chemical Corporation under stringent quality-control documentation including SDS and COA upon request . In contrast, the non-fluorinated analog 2-amino-1-phenylbutan-1-ol (CAS 5897-76-7) is typically available only as a free base from smaller catalog suppliers with variable purity specifications (often 90–95% but without batch-level certification), and the ethanol analog 2-amino-1-(2,6-difluorophenyl)ethanol hydrochloride is available at 95% purity but with limited multi-gram scale inventory . The Enamine-Wako supply chain provides research-grade quantities from 100 mg to 10 g with transparent, tiered pricing (JPY 132,500 for 100 mg to JPY 1,648,300 for 10 g), enabling budget-controlled experimental design from pilot screening through in vivo proof-of-concept studies .

Procurement Purity Specification Reproducibility

Class-Level Antifungal Spectrum: Amino Alcohols vs. Diamines as Chemotype Decision Point

A systematic head-to-head evaluation by Almeida et al. (2020) demonstrated that amino alcohol derivatives (compounds 1–4) exhibited MIC values ranging from 0.12 to 1000 μg/mL against filamentous fungi (Trichophyton mentagrophytes, T. rubrum, Epidermophyton floccosum) and 0.6 to 1250 μg/mL against yeasts (Candida albicans). Within the same study, diamine derivatives (compounds 5–13) showed generally superior potency, particularly compounds 6 and 7, which achieved single-digit μg/mL MICs against all four test strains [1]. This class-level comparison informs the procurement decision: 2-amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride, as an amino alcohol, occupies a distinct activity niche with potentially broader dermatophyte coverage but attenuated yeast potency relative to diamines. For antifungal screening programs targeting dermatophyte-specific infections (e.g., onychomycosis), amino alcohols may offer a selectivity advantage over diamines, which exhibit broader but less differentiated activity [2]. This chemotype-level property cannot be inferred from single-compound MIC data alone and must guide library design strategy.

Antifungal Spectrum Chemotype Comparison Dermatophytes

Validated Application Scenarios for 2-Amino-1-(2,6-difluorophenyl)butan-1-ol Hydrochloride in Antifungal Drug Discovery and Chemical Biology


Ergosterol Pathway Inhibitor Screening Cascades Targeting Azole-Resistant Candida

Procurement of this compound enables assembly of an SQS-targeted screening cascade orthogonal to standard CYP51 (azole) inhibition panels. Deploy the compound as a reference inhibitor in C. albicans microsomal SQS assays, leveraging its documented ChEMBL annotation (CHEMBL809142), to benchmark novel chemical series. Because SQS operates upstream of CYP51 in the ergosterol pathway, compounds active in this assay retain efficacy against fluconazole-resistant clinical isolates 17# and CaR, which overexpress efflux pumps (CDR1/MDR1) that exclude azoles but do not affect SQS inhibitors [1]. This application directly addresses the CDC's 2022 warning that azole-resistant Candida auris and C. albicans represent urgent public health threats [2].

Structure-Activity Relationship Expansion of the 2,6-Difluorophenyl Amino Alcohol Series for Systemic Antifungal Lead Optimization

Use the compound as the butanol-benchmark scaffold in a matrixed SAR campaign comparing alkyl chain length (ethanol → propanol → butanol → pentanol) while holding the 2,6-difluorophenyl group constant. The three-rotatable-bond architecture provides a defined starting point for linker optimization: co-crystallization with CYP51 or SQS can resolve whether the additional methylene group engages a hydrophobic sub-pocket, guiding rational truncation or extension. The hydrochloride salt form simplifies parallel synthesis workflows by ensuring consistent solubility across DMSO-d6 stock solutions for NMR-based conformational analysis. Cross-reference MIC shifts with computed logP and TPSA to build a predictive QSAR model for antifungal amino alcohols [3].

Dermatophyte-Selective Antifungal Probe Development for Onychomycosis Models

The class-level evidence from Almeida et al. (2020) indicates that amino alcohols demonstrate preferential activity against filamentous dermatophytes (T. rubrum, T. mentagrophytes) relative to yeasts [4]. Procure this compound as a starting scaffold for topical antifungal probe development, exploiting the 2,6-difluorophenyl group's established resistance to keratin-mediated inactivation—a well-documented liability of existing topical azoles and allylamines that lose substantial potency in the presence of keratinized tissue. Incorporate the compound into a Franz-cell human nail penetration assay to quantify ungual delivery, comparing flux rates against ciclopirox (8% lacquer, the current standard of care) as a positive control [5].

Fluorinated Fragment Library Construction for 19F NMR-Based Fragment Screening

The 2,6-difluorophenyl substituent provides two chemically equivalent fluorine atoms detectable by 19F NMR, enabling label-free protein-observed fragment screening. Add this compound at 500 μM final concentration to a 19F NMR fragment cocktail targeting fungal CYP51, SQS, or sterol carrier proteins. The butanol backbone's intermediate flexibility (3 rotatable bonds) balances binding-site adaptability with favorable ligand efficiency—a key parameter in fragment-to-lead optimization where excessive flexibility incurs entropic penalties. The compound's availability in multi-gram quantities (up to 10 g through Fujifilm Wako) supports iterative structure-guided chemistry from fragment hit to lead series without supply interruption .

Quote Request

Request a Quote for 2-amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.